N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
CAS No.: 2034399-86-3
Cat. No.: VC4176983
Molecular Formula: C19H21N3O3S2
Molecular Weight: 403.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034399-86-3 |
|---|---|
| Molecular Formula | C19H21N3O3S2 |
| Molecular Weight | 403.52 |
| IUPAC Name | N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C19H21N3O3S2/c1-14-21-18(12-25-14)15-3-5-17(6-4-15)27(23,24)20-11-19(22-8-2-9-22)16-7-10-26-13-16/h3-7,10,12-13,19-20H,2,8-9,11H2,1H3 |
| Standard InChI Key | RXRXSFLLOUCPPL-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)N4CCC4 |
Introduction
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a synthetic organic compound that combines several distinct structural elements, including an azetidine ring, a thiophene moiety, and a 2-methyloxazol-4-yl-substituted benzenesulfonamide group. This unique combination of functional groups suggests potential biological activities and applications in medicinal chemistry.
Synthesis
The synthesis of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide likely involves multiple steps, including the coupling of azetidine derivatives with thiophene-containing intermediates and subsequent sulfonamide formation. Techniques such as chromatography may be used for purification.
Potential Biological Activities
Compounds with similar structural features, such as azetidine and thiophene moieties, have shown potential in various biological applications, including antibacterial, antiallergic, anti-cancer, and anti-inflammatory activities . The specific biological activity of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide would depend on its interactions with biological targets, which could be influenced by its unique structural components.
Research Findings and Applications
While specific research findings on N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide are not detailed in the available literature, compounds with similar structures have been explored for their potential in medicinal chemistry, particularly in drug discovery related to cancer therapies and other diseases. The compound's unique structure suggests it could serve as a lead for developing new therapeutic agents targeting specific biological pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume